molecular formula C22H22N2O4 B2718514 1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 905014-98-4

1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No. B2718514
CAS RN: 905014-98-4
M. Wt: 378.428
InChI Key: YJRQJBRVLILRDO-UHFFFAOYSA-N
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Description

1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide, also known as HOPC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. HOPC is a derivative of chromone, which is a naturally occurring compound found in many plants. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Discovery and Optimization of Inhibitors

  • Soluble Epoxide Hydrolase Inhibitors : The discovery of piperidine-4-carboxamide inhibitors targeting soluble epoxide hydrolase from high-throughput screening shows the significance of such structures in developing therapeutic agents. The incorporation of the triazine heterocycle and phenyl group substitution highlights the chemical flexibility and optimization potential of these compounds for improved pharmacokinetic properties (R. Thalji et al., 2013).

Anti-inflammatory and Anticancer Activities

  • Ibuprofen Analogs : Synthesis of N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide and their evaluation for anti-inflammatory activity showcases the therapeutic potential of piperidine derivatives in developing new analgesic and anti-inflammatory drugs (A. Rajasekaran et al., 1999).

Enzyme Inhibition for Therapeutic Applications

  • Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity provide insights into the development of antidementia agents, showcasing the role of piperidine structures in addressing neurodegenerative diseases (H. Sugimoto et al., 1990).

Antagonistic Activities and Receptor Inhibition

  • CGRP Receptor Antagonist Synthesis : The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist highlights the application of piperidine-4-carboxamide derivatives in creating molecules with specific target receptor inhibition, offering pathways for treating conditions like migraines (Reginald O. Cann et al., 2012).

properties

IUPAC Name

1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c23-22(27)15-6-8-24(9-7-15)13-16-10-21(26)28-20-12-17(19(25)11-18(16)20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQJBRVLILRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide

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